Propanedioic acid, (2-oxo-2-phenylethylidene)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, (2-oxo-2-phenylethylidene)-, dimethyl ester is a chemical compound with the molecular formula C13H12O5 It is known for its unique structure, which includes a phenyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, (2-oxo-2-phenylethylidene)-, dimethyl ester typically involves the esterification of propanedioic acid derivatives with appropriate alcohols under acidic conditions. One common method includes the reaction of propanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (2-oxo-2-phenylethylidene)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and amides
Scientific Research Applications
Propanedioic acid, (2-oxo-2-phenylethylidene)-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propanedioic acid, (2-oxo-2-phenylethylidene)-, dimethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active carboxylic acids, which can then participate in further biochemical reactions. The phenyl group may also contribute to the compound’s reactivity and binding affinity with specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- Propanedioic acid, (2-oxo-2-phenylethylidene)-, diethyl ester
- Propanedioic acid, (2-oxo-2-phenylethylidene)-, dipropyl ester
Uniqueness
Propanedioic acid, (2-oxo-2-phenylethylidene)-, dimethyl ester is unique due to its specific ester group and phenyl substitution, which confer distinct reactivity and properties compared to its analogs. The dimethyl ester variant may exhibit different solubility, reactivity, and biological activity compared to diethyl or dipropyl esters.
Properties
CAS No. |
64677-34-5 |
---|---|
Molecular Formula |
C13H12O5 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
dimethyl 2-phenacylidenepropanedioate |
InChI |
InChI=1S/C13H12O5/c1-17-12(15)10(13(16)18-2)8-11(14)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
ZVKCSFYFUNORQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC(=O)C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.